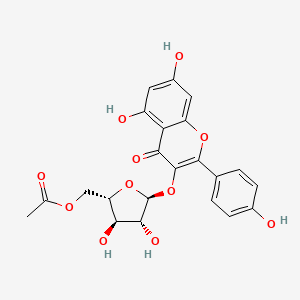
5'-O-Acetyljuglanin
Descripción general
Descripción
5’-O-Acetyljuglanin is a natural compound isolated from the herbs of Phymatopteris hastate . It belongs to the chemical family of flavonoids . The molecular formula of 5’-O-Acetyljuglanin is C22H20O11 and it has a molecular weight of 460.39 g/mol .
Molecular Structure Analysis
The molecular structure of 5’-O-Acetyljuglanin consists of 22 carbon atoms, 20 hydrogen atoms, and 11 oxygen atoms . The InChI Key is XRBZTOWOCGDQLT-KLQZVLMRSA-N . Unfortunately, the specific structural details are not provided in the available resources.Physical And Chemical Properties Analysis
5’-O-Acetyljuglanin is a yellow powder . The compound can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Aplicaciones Científicas De Investigación
Biochemical Research Tools : Indole-3-acetic acid, a vital plant hormone, and important metabolite in humans, animals, and microorganisms, uses derivatives such as 5- and 6-(2-aminoethyl)-indole for the development of research tools. These derivatives aid in creating immobilized and carrier-linked forms of indole-3-acetic acid, and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
Bioconjugation in Therapeutics : A novel O-glycosylation system using a 5 amino acid O-glycosylation tag, combined with a metabolically engineered UDP-galactose-4-epimerase knock-out cell line, demonstrates the potential of this approach in bioconjugation. This technique is used for creating site-specifically fluorochrome-labeled antibodies, dual-payload molecules, and bioactive Fc-peptides, which are relevant in basic research and drug discovery (Murray et al., 2021).
Plant Growth Hormone Research : The iaglu gene in Zea mays, which involves the biosynthesis of indole-3-acetic acid (IAA) conjugates, demonstrates the role of conjugation in plant growth hormones. This gene encodes a glucosyl transferase, crucial for the first step in IAA biosynthesis, highlighting the importance of conjugation in plant growth regulation (Szerszen et al., 1994).
Metabolic Engineering : Corynebacterium glutamicum has been engineered for efficient production of 5‐aminolevulinic acid (5‐ALA), an important compound in medicine and agriculture. This demonstrates the use of metabolic engineering in microorganisms for the production of biologically significant compounds (Feng et al., 2016).
mRNA Modification for Therapeutics : A method to synthesize functional mRNAs by modifying multiple 5' cap analogs using a vaccinia virus-capping enzyme has been reported. This technique is crucial for enhancing the functionality of mRNA, which is important in RNA therapeutics and biological research (Ohno et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
[(2S,3R,4R,5S)-5-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-9(23)30-8-15-17(27)19(29)22(32-15)33-21-18(28)16-13(26)6-12(25)7-14(16)31-20(21)10-2-4-11(24)5-3-10/h2-7,15,17,19,22,24-27,29H,8H2,1H3/t15-,17-,19+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBZTOWOCGDQLT-KLQZVLMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-Acetyljuglanin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



